molecular formula C5H8N2S B6155348 1,3-dimethyl-1H-pyrazole-4-thiol CAS No. 1493355-09-1

1,3-dimethyl-1H-pyrazole-4-thiol

Cat. No.: B6155348
CAS No.: 1493355-09-1
M. Wt: 128.2
InChI Key:
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Description

1,3-dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of a thiol group at the 4-position and methyl groups at the 1 and 3 positions makes this compound unique. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-1H-pyrazole-4-thiol can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives in the presence of sulfur sources. For example, the reaction of acetylacetone with hydrazine hydrate and elemental sulfur under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the pyrazole ring can interact with biological receptors, influencing signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole-5-thiol: Similar structure but with the thiol group at the 5-position.

    1,3-dimethyl-1H-pyrazole-4-amine: Contains an amino group instead of a thiol group at the 4-position.

    1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group at the 4-position

Uniqueness

1,3-dimethyl-1H-pyrazole-4-thiol is unique due to the presence of the thiol group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

1493355-09-1

Molecular Formula

C5H8N2S

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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